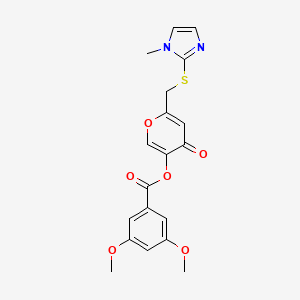

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a heterocyclic compound featuring a 4H-pyran-4-one core substituted at position 3 with a 3,5-dimethoxybenzoate ester and at position 6 with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group. Key structural elements include:

- Pyran-4-one backbone: A six-membered oxygen-containing ring with a ketone group at position 4.

- Thioether-linked 1-methylimidazole: A sulfur-containing imidazole derivative, which may enhance stability or modulate electronic properties.

The molecular formula is C₁₉H₁₈N₂O₆S, with a calculated molecular weight of 402.46 g/mol.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-21-5-4-20-19(21)28-11-15-9-16(22)17(10-26-15)27-18(23)12-6-13(24-2)8-14(7-12)25-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAKDHFTRPMSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the Imidazole Thioether: The starting material, 1-methyl-1H-imidazole, is reacted with a thiolating agent such as thiourea to introduce the thioether group.

Pyran Ring Construction: The thioether intermediate is then subjected to a cyclization reaction to form the 4-oxo-4H-pyran ring. This can be achieved through a condensation reaction with an appropriate aldehyde or ketone.

Esterification: The final step involves the esterification of the pyran intermediate with 3,5-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the pyran ring.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity can be explored in drug discovery. Its imidazole moiety is known for interacting with biological targets, suggesting possible applications in enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, the imidazole ring might interact with enzyme active sites or receptor binding pockets, modulating their activity. The thioether and pyran moieties could also contribute to binding affinity and specificity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Comparisons with Structurally Related Compounds

*Molecular weight estimated based on formula.

Key Observations

Structural Similarities

Functional Divergence

- Core Heterocycle : The target compound’s pyran-4-one backbone contrasts with Compound 28’s pyrimidine ring. Pyrimidines are more commonly associated with nucleobase mimicry (e.g., kinase inhibition), while pyrans may exhibit antioxidant or anti-inflammatory activity.

- Agrochemical vs. Medicinal Profiles : Dithiopyr () highlights sulfur’s role in agrochemicals, but the target compound lacks the fluorinated or pyridine groups critical for herbicidal activity .

Pharmacokinetic and Physicochemical Properties (Inferred)

- Metabolic Stability : The thioether linkage may reduce oxidative degradation compared to ether or amine analogs.

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. This compound integrates a pyran ring with imidazole and thioether functionalities, enhancing its potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 347.39 g/mol. Its structure features a 4-oxo-4H-pyran moiety, which is known for its bioactivity, along with a methylthio group and an imidazole derivative that contribute to its reactivity.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.39 g/mol |

| Key Functional Groups | Pyran, Imidazole, Thioether |

Biological Activities

The biological activities of this compound are primarily investigated through its interactions with various enzymes and receptors involved in disease pathways. Notable activities include:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values indicating potent growth inhibition in cervical and bladder cancer cell lines .

2. Antifungal Properties

Compounds with similar structural motifs have demonstrated antifungal activity, particularly against pathogenic fungi. The thioether functionality is believed to enhance the interaction with fungal enzymes, leading to effective inhibition .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit specific kinases involved in cancer proliferation . The binding affinity of the compound to these enzymes is crucial for understanding its therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of similar compounds:

Case Study 1: Cytotoxicity Testing

A study synthesized a series of imidazole derivatives and tested their cytotoxicity on human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard treatments like cisplatin .

Case Study 2: Antifungal Evaluation

Another research focused on the antifungal activity of thioether-containing compounds against Candida species. The findings revealed that these compounds effectively inhibited fungal growth at low concentrations .

The proposed mechanisms by which this compound exerts its biological effects include:

- Nucleophilic Substitution Reactions: Due to the presence of thioether and carbonyl groups, facilitating interactions with biological nucleophiles.

- Enzyme Binding: The imidazole ring may interact with active sites of enzymes, altering their function and leading to therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.